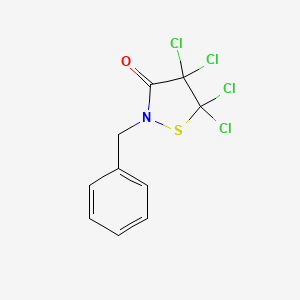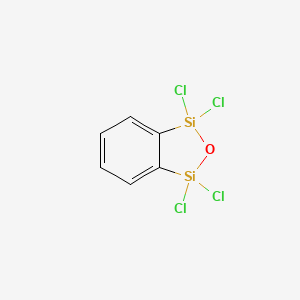
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole is a unique organosilicon compound characterized by its benzoxadisilole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole typically involves the reaction of chlorosilanes with benzene derivatives under controlled conditions. One common method involves the use of tetrachlorosilane and a benzene derivative in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilanes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, the chlorosilane groups can hydrolyze to form silanols.
Common Reagents and Conditions
Nucleophilic Reagents: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Research: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the context of its application, such as catalysis or material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Another organosilicon compound with similar reactivity but different structural features.
1,1-Dichloro-1-silacyclohexane: Shares some chemical properties but differs in its cyclic structure.
Uniqueness
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole is unique due to its benzoxadisilole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Propiedades
Número CAS |
58194-86-8 |
|---|---|
Fórmula molecular |
C6H4Cl4OSi2 |
Peso molecular |
290.1 g/mol |
Nombre IUPAC |
1,1,3,3-tetrachloro-2,1,3-benzoxadisilole |
InChI |
InChI=1S/C6H4Cl4OSi2/c7-12(8)5-3-1-2-4-6(5)13(9,10)11-12/h1-4H |
Clave InChI |
YMPRWOUCORCDON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)[Si](O[Si]2(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


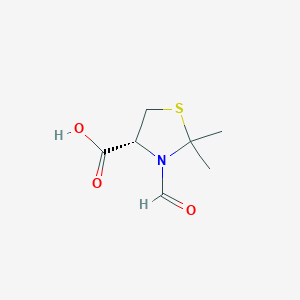
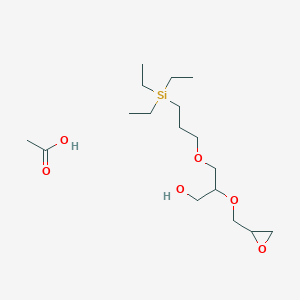
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
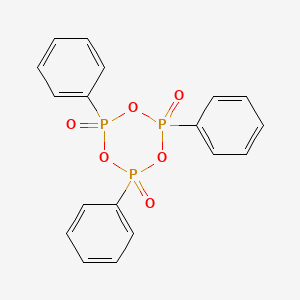
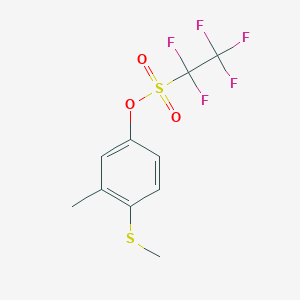

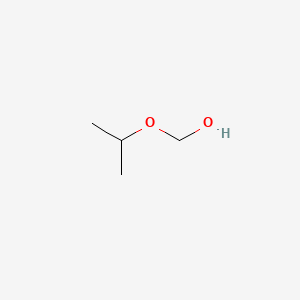
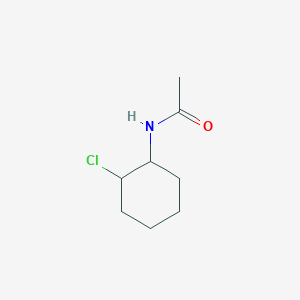

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
